Phenylpyrrolidinone derivative 3
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Overview
Description
Phenylpyrrolidinone derivative 3 is a chemical compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown promise in several scientific research areas due to its unique chemical structure and properties.
Preparation Methods
The synthesis of phenylpyrrolidinone derivative 3 typically involves the alkylation of 4-phenylpyrrolidinone-2 using ethyl chloroacetate in the presence of sodium hydride. The product of this step, ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, is then isolated by column chromatography with a nearly quantitative yield of 98% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Phenylpyrrolidinone derivative 3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidinone moiety, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or base.
Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of phenylpyrrolidinone .
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicine: It has been evaluated for its cognitive function improvement in models of ischemic brain injury.
Mechanism of Action
The mechanism of action of phenylpyrrolidinone derivative 3 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protoporphyrinogen IX oxidase, an enzyme involved in the biosynthesis of heme and chlorophyll . This inhibition leads to the accumulation of photosensitive protoporphyrin IX, which disrupts cellular processes in target organisms. In neuroprotective applications, it may exert its effects by modulating neurotransmitter levels and reducing oxidative stress .
Comparison with Similar Compounds
Phenylpyrrolidinone derivative 3 can be compared with other similar compounds such as:
Pyrrolidinone derivatives: These include compounds like 4-phenylpyrrolidinone-2 and its various substituted forms.
Pyrrolone derivatives: These compounds share a similar core structure but differ in their biological activities and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H23N5O |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-methyl-3-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H23N5O/c1-24(17-6-4-3-5-7-17)12-13-29(23(24)30)18-10-8-16(9-11-18)19-14-28(2)22-20(19)21(25)26-15-27-22/h3-11,14-15H,12-13H2,1-2H3,(H2,25,26,27) |
InChI Key |
CMUGNAXHKVXXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1=O)C2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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